Cas no 1094474-98-2 (2-(Benzyloxy)-4-bromophenylmethanol)

2-(Benzyloxy)-4-bromophenylmethanol is a brominated aromatic compound featuring a benzyl-protected hydroxyl group and a hydroxymethyl substituent. This versatile intermediate is particularly valuable in organic synthesis, where its reactive functional groups enable further derivatization, such as etherification, esterification, or cross-coupling reactions. The benzyloxy group enhances solubility in organic solvents, facilitating purification and handling, while the bromine atom serves as a strategic site for metal-catalyzed transformations like Suzuki or Ullmann couplings. Its well-defined structure and stability make it suitable for pharmaceutical and materials science research, particularly in the development of complex molecules. The compound is typically supplied in high purity to ensure consistent performance in synthetic applications.
2-(Benzyloxy)-4-bromophenylmethanol structure
1094474-98-2 structure
Product Name:2-(Benzyloxy)-4-bromophenylmethanol
CAS No:1094474-98-2
MF:C14H13BrO2
MW:293.155823469162
MDL:MFCD11651997
CID:1192108
PubChem ID:70699471
Update Time:2025-08-03

2-(Benzyloxy)-4-bromophenylmethanol Chemical and Physical Properties

Names and Identifiers

    • (4-bromo-2-phenylmethoxyphenyl)methanol
    • [2-(Benzyloxy)-4-bromophenyl]methanol;
    • 1094474-98-2
    • E90564
    • SCHEMBL16064489
    • DTXSID50742665
    • MFCD11651997
    • BS-25484
    • DB-110622
    • CS-0193174
    • [2-(Benzyloxy)-4-bromophenyl]methanol
    • 2-(Benzyloxy)-4-bromophenylmethanol
    • MDL: MFCD11651997
    • Inchi: 1S/C14H13BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
    • InChI Key: YWOOBIAIBSYZNJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(CO)=C(C=1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 292.01000
  • Monoisotopic Mass: 292.00989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 406.3±35.0 °C at 760 mmHg
  • Flash Point: 199.5±25.9 °C
  • PSA: 29.46000
  • LogP: 3.52040
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2-(Benzyloxy)-4-bromophenylmethanol Security Information

2-(Benzyloxy)-4-bromophenylmethanol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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2-(Benzyloxy)-4-bromophenylmethanol Suppliers

Amadis Chemical Company Limited
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(CAS:1094474-98-2)2-(Benzyloxy)-4-bromophenylmethanol
Order Number:A1106105
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:45
Price ($):273.0
Email:sales@amadischem.com

Additional information on 2-(Benzyloxy)-4-bromophenylmethanol

Comprehensive Overview of 2-(Benzyloxy)-4-bromophenylmethanol (CAS No. 1094474-98-2): Properties, Applications, and Industry Insights

2-(Benzyloxy)-4-bromophenylmethanol (CAS No. 1094474-98-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This brominated aromatic alcohol derivative is characterized by a benzyl ether group at the 2-position and a hydroxymethyl moiety at the 1-position of the benzene ring. Its molecular formula, C14H13BrO2, reflects a balanced combination of reactivity and stability, making it a versatile intermediate in synthetic chemistry.

The compound's 4-bromo substitution enhances its utility in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery. Researchers frequently search for "1094474-98-2 synthesis" or "2-(Benzyloxy)-4-bromophenylmethanol suppliers," highlighting its demand in high-value applications. Recent trends in green chemistry have also spurred interest in optimizing its production using catalytic methods to reduce waste.

In pharmaceutical contexts, 2-(Benzyloxy)-4-bromophenylmethanol serves as a precursor for biologically active molecules, including kinase inhibitors and anti-inflammatory agents. Its benzyl-protected hydroxyl group offers selective deprotection strategies, a feature often queried in "protecting group strategies for aromatic alcohols." The compound's X-ray crystallography data (available in chemical databases) reveals a planar aromatic system with a dihedral angle of 85° between the benzyloxy and bromophenyl planes, influencing its supramolecular interactions.

From an industrial perspective, the compound aligns with the growing focus on high-purity intermediates for API manufacturing. Analytical techniques like HPLC (≥98% purity) and GC-MS are critical for quality control, as evidenced by searches for "1094474-98-2 analytical methods." Its shelf stability under inert atmospheres and compatibility with microwave-assisted synthesis further enhance its appeal for high-throughput screening platforms.

Environmental and regulatory considerations are increasingly shaping its applications. The bromine atom necessitates careful handling per REACH guidelines, though the compound itself is not classified as hazardous under current standards. Innovations in bromine recycling from such intermediates address sustainability concerns, a topic gaining traction in "circular economy in fine chemicals" discussions.

Future research directions may explore its role in photoactive materials or metal-organic frameworks (MOFs), given its conjugated system. The compound's logP value (~2.8) suggests moderate lipophilicity, relevant for drug delivery system design—a hotspot in "nanocarrier functionalization" queries. As synthetic methodologies evolve, 1094474-98-2 remains a benchmark for structure-activity relationship (SAR) studies in medicinal chemistry.

In summary, 2-(Benzyloxy)-4-bromophenylmethanol exemplifies the intersection of structural elegance and practical utility in modern chemistry. Its multifaceted applications—from catalysis to drug development—underscore why it consistently appears in searches for "specialty bromoaromatics" and "pharma intermediates." As industries prioritize atom-efficient synthesis, this compound's relevance is poised to grow further.

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Amadis Chemical Company Limited
(CAS:1094474-98-2)2-(Benzyloxy)-4-bromophenylmethanol
A1106105
Purity:99%
Quantity:5g
Price ($):273.0
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